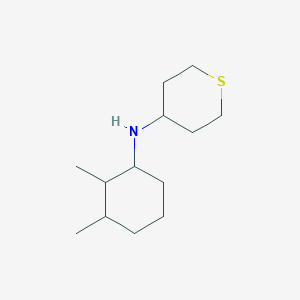

N-(2,3-dimethylcyclohexyl)thian-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H25NS |

|---|---|

Molecular Weight |

227.41 g/mol |

IUPAC Name |

N-(2,3-dimethylcyclohexyl)thian-4-amine |

InChI |

InChI=1S/C13H25NS/c1-10-4-3-5-13(11(10)2)14-12-6-8-15-9-7-12/h10-14H,3-9H2,1-2H3 |

InChI Key |

WJDKXECDAGESLO-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC(C1C)NC2CCSCC2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Synthesis Pathways for N 2,3 Dimethylcyclohexyl Thian 4 Amine

Retrosynthetic Analysis for N-(2,3-dimethylcyclohexyl)thian-4-amine

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps to identify potential synthetic routes by breaking key bonds and identifying the corresponding synthetic equivalents (synthons) and reagents.

The most logical retrosynthetic disconnection for this compound is the carbon-nitrogen bond of the secondary amine. This disconnection reveals two primary synthons: a 2,3-dimethylcyclohexyl cation and a thian-4-amine anion, or a 2,3-dimethylcyclohexyl anion and a thian-4-amine cation. These synthons correspond to practical starting materials, namely 2,3-dimethylcyclohexylamine (B146688) and a derivative of thian-4-one, or a 2,3-dimethylcyclohexyl halide and thian-4-amine.

This leads to two main forward synthetic strategies:

Alkylation: This approach involves the reaction of 2,3-dimethylcyclohexylamine with a thian-4-yl derivative containing a good leaving group.

Reductive Amination: This strategy involves the reaction of 2,3-dimethylcyclohexylamine with thian-4-one in the presence of a reducing agent. wikipedia.org

The success of the proposed synthetic routes hinges on the availability and synthesis of the key precursors: 2,3-dimethylcyclohexylamine and thian-4-one.

Synthesis of 2,3-dimethylcyclohexylamine

2,3-Dimethylcyclohexylamine can be synthesized from commercially available 2,3-dimethylphenol. A common industrial method for the synthesis of cyclohexylamines from phenols involves catalytic hydrogenation and amination. For instance, a similar compound, 2,6-dimethylcyclohexylamine, is synthesized by reacting 2,6-dimethylphenol (B121312) with ammonia (B1221849) and hydrogen at elevated temperature and pressure in the presence of a palladium and praseodymium oxide catalyst on an aluminum oxide support. prepchem.com A similar strategy could be employed for 2,3-dimethylcyclohexylamine, starting from 2,3-dimethylphenol.

Synthesis of Thian-4-one Derivatives

Thian-4-one is a key intermediate and can be prepared through various methods. One common approach involves the Dieckmann condensation of dimethyl 3,3'-thiodipropanoate, followed by decarboxylation. chemicalbook.com This method provides a reliable route to the cyclic ketone. For alkylation reactions, thian-4-one can be converted to a derivative with a suitable leaving group, such as a halide or a sulfonate ester, at the 4-position. This can be achieved by reduction of the ketone to the corresponding alcohol, followed by conversion to the desired halide or sulfonate.

Alkylation Reactions for N-C Bond Formation

Alkylation of amines is a fundamental method for the formation of C-N bonds. In the context of synthesizing this compound, this would involve the reaction of 2,3-dimethylcyclohexylamine with a thian-4-yl derivative.

A primary approach to forming the target amine is through a nucleophilic substitution reaction. This would involve 2,3-dimethylcyclohexylamine acting as the nucleophile and a 4-halothiane as the electrophile. The reaction proceeds via an S(_N)2 mechanism, where the lone pair of the nitrogen atom attacks the carbon atom bearing the halogen, displacing the halide ion.

However, direct alkylation of amines with alkyl halides can be challenging to control. masterorganicchemistry.commasterorganicchemistry.com

A significant drawback of direct alkylation is the potential for overalkylation. nih.gov The product of the initial alkylation, a secondary amine, is often more nucleophilic than the starting primary amine, leading to a second alkylation and the formation of a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. masterorganicchemistry.com

Several strategies can be employed to favor mono-alkylation:

Using a large excess of the primary amine: This stoichiometric control shifts the reaction equilibrium towards the formation of the desired secondary amine.

Use of protecting groups: The primary amine can be protected to form a derivative that is less prone to overalkylation. After the initial alkylation, the protecting group is removed to yield the secondary amine.

Alternative alkylating agents: Instead of highly reactive alkyl halides, other electrophiles such as epoxides or α,β-unsaturated carbonyl compounds can be used, which can sometimes offer better control over the degree of alkylation.

N-aminopyridinium salts: A more recent method involves the use of N-aminopyridinium salts as ammonia surrogates, which allows for self-limiting alkylation to produce secondary amines. nih.govchemrxiv.org

Reductive Amination Approaches

Reductive amination is a highly efficient and widely used method for the synthesis of primary, secondary, and tertiary amines from carbonyl compounds. wikipedia.orgyoutube.comlibretexts.org This two-step, often one-pot, process involves the formation of an imine or enamine intermediate from the reaction of an amine with a carbonyl compound, followed by its reduction to the corresponding amine. masterorganicchemistry.com

For the synthesis of this compound, this would involve the reaction of 2,3-dimethylcyclohexylamine with thian-4-one. The reaction is typically carried out in the presence of a reducing agent that is selective for the iminium ion over the ketone.

Commonly used reducing agents for reductive amination include:

Sodium cyanoborohydride (NaBH(_3)CN): This is a mild and selective reducing agent that is effective at a slightly acidic pH. harvard.edu

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)(_3)): This is another mild and selective reducing agent that is often preferred due to its lower toxicity compared to cyanide-based reagents. harvard.edu

Catalytic Hydrogenation: Hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel can also be used to reduce the imine intermediate.

The reductive amination process is generally favored over direct alkylation for the synthesis of secondary amines as it inherently avoids the problem of overalkylation. masterorganicchemistry.com

Data Tables

Table 1: Key Compounds and their Roles in the Synthesis

| Compound Name | Structure | Role in Synthesis |

| This compound | Target Molecule | |

| 2,3-Dimethylcyclohexylamine | Key Precursor (Nucleophile) | |

| Thian-4-one | Key Precursor (Electrophile) | |

| 4-Halothiane | Alkylating Agent |

Table 2: Comparison of Synthetic Methodologies

| Methodology | Advantages | Disadvantages | Key Reagents |

| Alkylation | Direct formation of C-N bond | Prone to overalkylation, requires activation of the thiane (B73995) ring | 2,3-dimethylcyclohexylamine, 4-halothiane, Base |

| Reductive Amination | High selectivity for secondary amine, avoids overalkylation, often a one-pot reaction | Requires a carbonyl compound and a reducing agent | 2,3-dimethylcyclohexylamine, Thian-4-one, NaBH(_3)CN or NaBH(OAc)(_3) |

Condensation of Carbonyl Compounds with Amines

The synthesis of this compound via direct reductive amination involves the reaction between thian-4-one (tetrahydro-4H-thiopyran-4-one) and 2,3-dimethylcyclohexylamine. youtube.com The reaction proceeds in two main stages: the formation of a C=N double bond, followed by its reduction. wikipedia.org

First, the primary amine (2,3-dimethylcyclohexylamine) acts as a nucleophile, attacking the electrophilic carbonyl carbon of thian-4-one. This is followed by a dehydration step, typically under mildly acidic conditions, to form a substituted imine intermediate. stackexchange.com This imine can either be isolated or, more commonly, reduced in situ. wikipedia.org

The second stage is the reduction of the imine. A variety of reducing agents can be employed for this transformation. Mild and selective reagents are often preferred to avoid the reduction of the starting ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are particularly effective for this purpose. stackexchange.comorganic-chemistry.orgharvard.edu NaBH(OAc)₃ is a general and mild reagent that can be used in solvents like 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (B95107) (THF), often with acetic acid as a catalyst for ketone reactions. organic-chemistry.orgorganic-chemistry.org NaBH₃CN is also highly effective and selectively reduces the protonated imine (iminium ion) in the presence of the less reactive ketone. libretexts.orgharvard.edu

| Reducing Agent | Typical Solvents | Key Characteristics | Reference |

|---|---|---|---|

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF) | Mild, selective, tolerates many functional groups. Acetic acid often used as a catalyst. | organic-chemistry.orgorganic-chemistry.org |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH), Ethanol (EtOH) | Effective at mildly acidic pH (6-7); selectively reduces iminium ions over ketones. Toxic cyanide byproducts. | libretexts.orgharvard.edu |

| Hydrogen (H₂) with Catalyst | Ethanol (EtOH), Methanol (MeOH) | Catalytic (e.g., Pd/C, PtO₂, Raney Ni). Can reduce other functional groups. | wikipedia.org |

| Sodium Borohydride (B1222165) (NaBH₄) | Methanol (MeOH), Ethanol (EtOH) | Less selective; can reduce the starting ketone. Often used in a stepwise procedure after imine formation. | organic-chemistry.org |

Considerations for Stereochemical Control in Reductive Amination

The synthesis of this compound presents significant stereochemical complexity. The starting material, 2,3-dimethylcyclohexylamine, exists as multiple stereoisomers (e.g., cis and trans configurations of the methyl groups), each of which is chiral. nih.gov The reaction of any single isomer of this amine with the prochiral thian-4-one creates a new stereocenter at the C4 position of the thiane ring. This results in the formation of diastereomers.

Controlling the diastereomeric ratio of the product can be approached through several strategies:

Substrate-Based Control: The inherent stereochemistry of the 2,3-dimethylcyclohexylamine isomer used will dictate the facial selectivity of the initial attack on the thian-4-one carbonyl. The bulky dimethylcyclohexyl group will sterically hinder one face of the intermediate iminium ion, leading to a preferential attack of the hydride reducing agent from the less hindered face. The degree of this preference determines the final diastereomeric ratio.

Reagent-Based Control: The choice of hydride reagent can influence the stereochemical outcome. Bulkier reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), may exhibit higher diastereoselectivity compared to smaller reagents like sodium borohydride, due to more pronounced steric interactions during the hydride transfer step.

Catalyst-Based Control: In asymmetric reductive amination, chiral catalysts can be used to control the stereochemistry of the reduction. While specific applications to this exact substrate are not widely documented, the use of chiral Brønsted acids or transition metal catalysts with chiral ligands represents a potential avenue for achieving high diastereoselectivity.

| Factor | Principle | Potential Outcome |

|---|---|---|

| Stereoisomer of Amine | The inherent chirality of the starting amine directs the approach to the ketone. | Formation of a diastereomeric mixture with a specific ratio determined by steric hindrance. |

| Size of Reducing Agent | Steric bulk of the hydride source influences the trajectory of attack on the iminium ion. | Bulky reagents may increase the diastereomeric excess by favoring attack from the less hindered face. |

| Chiral Catalysts | A chiral catalyst can create a chiral environment, favoring one transition state over another. | Potential for high enantiomeric or diastereomeric excess (asymmetric synthesis). |

Amide and Nitrile Reduction for Amine Synthesis

Alternative synthetic routes to this compound involve the reduction of amide or nitrile precursors. These methods are generally less direct than reductive amination but offer valuable alternative strategies.

Reduction Pathways of N-Acyl-thian-4-amines or Related Amide Precursors

This synthetic approach involves the formation of an amide bond, followed by the reduction of the amide carbonyl to a methylene (B1212753) (–CH₂–) group. youtube.comcengage.com.au A plausible precursor for the target compound would be N-(2,3-dimethylcyclohexyl)-thian-4-carboxamide. This amide could be synthesized by coupling thian-4-carboxylic acid (or its corresponding acid chloride) with 2,3-dimethylcyclohexylamine.

Once the amide is formed, it can be reduced to the target secondary amine. Lithium aluminum hydride (LiAlH₄) is the classic and most powerful reagent for this transformation, effectively converting the C=O group to a CH₂ group. libretexts.org The reaction is typically performed in an anhydrous ethereal solvent such as diethyl ether or THF. libretexts.org This method is robust but lacks chemoselectivity, as LiAlH₄ will also reduce many other functional groups. youtube.com

| Reagent | Typical Conditions | Characteristics | Reference |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Et₂O, followed by aqueous workup. | Powerful, non-selective reducing agent. Effective for most amides. | libretexts.orglibretexts.org |

| Borane (BH₃·THF or B₂H₆) | Anhydrous THF, often requires heating. | More selective than LiAlH₄; reduces carboxylic acids and amides. |

Synthesis of Thian-4-amine Scaffold via Reduction of Nitrile Precursors

This strategy focuses on first constructing the thian-4-amine core from a nitrile intermediate. The key precursor, thian-4-carbonitrile, can be synthesized through various methods, such as the nucleophilic substitution of a thian-4-yl halide with a cyanide salt.

The subsequent reduction of the nitrile group (–C≡N) to a primary aminomethyl group (–CH₂NH₂) can be achieved using several powerful reducing agents. libretexts.org Catalytic hydrogenation over catalysts like platinum, palladium, or Raney Nickel is a common industrial method. Alternatively, chemical reduction with lithium aluminum hydride (LiAlH₄) provides a high-yielding laboratory-scale method for converting nitriles to primary amines. cengage.com.aulibretexts.org

Once the thian-4-amine scaffold is obtained, it can be coupled with a suitable 2,3-dimethylcyclohexyl precursor. For instance, thian-4-amine can undergo reductive amination with 2,3-dimethylcyclohexanone to yield the final product, linking this pathway back to the methods described in section 2.3.1.

Multi-component Reactions and Advanced Coupling Strategies

Multi-component reactions (MCRs) offer a powerful strategy for rapidly building molecular complexity in a single step. The applicability of reactions like the Ugi and Mannich reactions to the this compound scaffold is considered below.

Applicability of Ugi or Mannich Reactions to the this compound Scaffold Construction

Ugi Reaction: The Ugi four-component reaction (U-4CR) combines a ketone (or aldehyde), an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide, also known as a bis-amide. wikipedia.orgorganic-chemistry.org To construct a scaffold containing the desired moieties, one could use thian-4-one as the ketone component and 2,3-dimethylcyclohexylamine as the amine component. numberanalytics.com

However, the direct product of such a reaction would be a complex bis-amide, not the target secondary amine. The resulting structure would incorporate fragments from the carboxylic acid and the isocyanide. To obtain this compound from an Ugi product, extensive post-reaction modifications would be required to cleave the ancillary groups. Therefore, while the Ugi reaction is excellent for generating libraries of complex molecules, it is not a direct or efficient pathway for the synthesis of a simple secondary amine like the target compound. wikipedia.orgnumberanalytics.com

Mannich Reaction: The Mannich reaction is a three-component condensation that forms a β-amino-carbonyl compound, known as a Mannich base. adichemistry.comtaylorandfrancis.com The reaction involves an enolizable carbonyl compound, a non-enolizable aldehyde (commonly formaldehyde), and a primary or secondary amine. libretexts.orgwikipedia.org

In the context of the target molecule, thian-4-one could serve as the enolizable ketone. However, the Mannich reaction functionalizes the α-position to the carbonyl group. wikipedia.org For example, reacting thian-4-one, formaldehyde, and 2,3-dimethylcyclohexylamine would result in the formation of 3-[(2,3-dimethylcyclohexylamino)methyl]thian-4-one. This product is a β-amino ketone and does not possess the N-(thian-4-yl) structure of the target compound. Consequently, the Mannich reaction is not a suitable method for the direct construction of the this compound scaffold. byjus.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,3-dimethylcyclohexylamine |

| Thian-4-amine |

| Thian-4-one (Tetrahydro-4H-thiopyran-4-one) |

| Sodium borohydride (NaBH₄) |

| Sodium cyanoborohydride (NaBH₃CN) |

| Sodium triacetoxyborohydride (NaBH(OAc)₃) |

| N-acyl-thian-4-amine |

| 2,3-dimethylcyclohexanecarboxylic acid |

| N-(thian-4-yl)-2,3-dimethylcyclohexanecarboxamide |

| Lithium aluminum hydride (LiAlH₄) |

| Thian-4-carbonitrile |

| 2,3-dimethylcyclohexanone |

| 3-((2,3-dimethylcyclohexylamino)methyl)thian-4-one |

| Formaldehyde |

Palladium-Catalyzed C-N Cross-Coupling Reactions for Amine Introduction

The formation of the C-N bond in this compound can be efficiently achieved through palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. nih.gov This family of reactions, often referred to as Buchwald-Hartwig amination, provides a powerful method for coupling amines with halides or triflates. researchgate.netresearchgate.net In the context of synthesizing the target molecule, this reaction would typically involve the coupling of a thiane precursor with 2,3-dimethylcyclohexylamine.

The general catalytic cycle involves three key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the electrophile (e.g., 4-bromothiane or 4-triflyloxythiane), inserting itself into the carbon-halogen or carbon-oxygen bond to form a Pd(II) complex.

Amine Coordination and Deprotonation: The amine nucleophile (2,3-dimethylcyclohexylamine) coordinates to the palladium center. A base then removes a proton from the amine, forming an amido complex.

Reductive Elimination: The final step involves the formation of the desired C-N bond as the product is released from the palladium center, which is simultaneously reduced back to its active Pd(0) state, allowing the catalytic cycle to continue.

The success of these reactions is highly dependent on the choice of ligand, which stabilizes the palladium catalyst and modulates its reactivity. uwindsor.ca Bulky, electron-rich phosphine (B1218219) ligands, such as those from the biarylphosphine class (e.g., RuPhos, BrettPhos), are often employed to facilitate the crucial reductive elimination step, especially for sterically hindered substrates. researchgate.netmit.edu The choice of base and solvent is also critical for an efficient reaction.

Below is a table summarizing typical conditions for a hypothetical Buchwald-Hartwig amination to form this compound.

| Parameter | Description | Typical Reagents/Conditions |

|---|---|---|

| Palladium Precursor | Source of the palladium catalyst. | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)), Pd(OAc)₂ (Palladium(II) acetate) |

| Ligand | Stabilizes the catalyst and facilitates the reaction. | Biarylphosphine ligands (e.g., RuPhos, BrettPhos, XPhos) |

| Base | Required for deprotonation of the amine. | NaOtBu (Sodium tert-butoxide), K₃PO₄ (Potassium phosphate), Cs₂CO₃ (Cesium carbonate) |

| Reactant 1 (Electrophile) | The thiane component with a leaving group. | 4-Bromothiane, 4-Iodothiane, or Thian-4-yl trifluoromethanesulfonate |

| Reactant 2 (Nucleophile) | The amine component. | 2,3-Dimethylcyclohexylamine |

| Solvent | The reaction medium. | Toluene, Dioxane, Tetrahydrofuran (THF) |

| Temperature | Reaction temperature. | 80-120 °C |

Stereoselective Synthesis of this compound Isomers

The structure of this compound contains multiple stereocenters, primarily within the 2,3-dimethylcyclohexyl moiety. The synthesis of specific isomers (diastereomers and enantiomers) of this compound requires precise control over the spatial arrangement of these groups, a field known as stereoselective synthesis.

The 2,3-dimethylcyclohexyl fragment can exist as cis and trans diastereomers, depending on the relative orientation of the two methyl groups. mvpsvktcollege.ac.in In the stable chair conformation of the cyclohexane (B81311) ring, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. slideshare.net

Trans Isomers: In the most stable conformation of trans-1,2-dimethylcyclohexane, both methyl groups occupy equatorial positions to minimize steric strain. A less stable conformer exists where both groups are in axial positions.

Cis Isomers: The cis isomer has one methyl group in an axial position and the other in an equatorial position. Ring flipping results in an equivalent conformer where the positions are switched. minia.edu.eg

Achieving stereocontrol during synthesis involves selecting reactions that preferentially form one diastereomer over the other. For example, the catalytic hydrogenation of 2,3-dimethylcyclohexene over a heterogeneous catalyst like platinum or palladium typically results in the syn-addition of hydrogen, leading predominantly to the cis-2,3-dimethylcyclohexane product. Accessing the trans isomer often requires different synthetic routes, such as those involving nucleophilic substitution with inversion of stereochemistry or starting from a precursor where the trans relationship is already established.

The table below outlines the stereochemical relationship of substituents in the most stable chair conformations of 1,2-disubstituted cyclohexanes.

| Isomer | Substituent Positions (C1, C2) | Relative Stability | Notes |

|---|---|---|---|

| cis | Axial, Equatorial (a,e) or Equatorial, Axial (e,a) | Less stable | The two conformers are equivalent and interconvert rapidly via ring flip. |

| trans | Equatorial, Equatorial (e,e) | Most stable | Minimizes steric interactions (1,3-diaxial interactions). |

| trans | Axial, Axial (a,a) | Least stable | Significant steric strain due to 1,3-diaxial interactions. |

Asymmetric induction refers to the use of a chiral influence in a reaction to favor the formation of one enantiomer or diastereomer over another. For the synthesis of this compound, this is crucial for producing enantiomerically pure forms. A highly effective method for achieving this is through the use of chiral auxiliaries.

One of the most widely used chiral auxiliaries for amine synthesis is tert-butanesulfinamide (tBS), developed by Ellman. nih.gov The synthesis using this method would proceed via the following steps:

Condensation: A chiral enantiomer of tert-butanesulfinamide is condensed with thian-4-one to form a chiral N-sulfinylimine.

Diastereoselective Nucleophilic Addition: A nucleophile, such as a Grignard reagent or organolithium derived from a 2,3-dimethylcyclohexyl halide, is added to the C=N bond of the sulfinylimine. The bulky tert-butylsulfinyl group directs the incoming nucleophile to one face of the double bond, preferentially forming one diastereomer.

Auxiliary Cleavage: The sulfinyl group is removed under acidic conditions to yield the desired chiral primary amine, which can then be further functionalized if necessary.

This approach allows for the creation of a new stereocenter at the carbon bearing the amine group with high levels of stereocontrol.

To synthesize a single, specific stereoisomer of this compound, a synthetic pathway must control the stereochemistry of both the cyclohexane ring and the C-N bond formation. This is often achieved by using enantiopure starting materials or intermediates.

A plausible diastereoselective pathway would involve starting with an enantiopure isomer of 2,3-dimethylcyclohexylamine. This chiral amine can be prepared through various methods, including the resolution of a racemic mixture or through an asymmetric synthesis. Once the enantiopure amine is obtained, its stereochemistry is fixed.

The final C-N bond can then be formed through a non-stereoselective reaction, such as reductive amination. In this process, the enantiopure 2,3-dimethylcyclohexylamine is reacted with thian-4-one in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃). The reaction proceeds through an iminium ion intermediate, which is then reduced to form the final product. Since the stereochemistry of the amine is already set, the reaction yields a specific diastereomer of the final product. This strategy effectively transfers the stereochemical integrity of the starting material to the final molecule.

Chemical Reactivity and Mechanistic Investigations of N 2,3 Dimethylcyclohexyl Thian 4 Amine

Transformations of the Thiane (B73995) Ring System (Theoretical)

Oxidation Reactions of the Sulfur Atom:The sulfur atom in the thiane ring is susceptible to oxidation. Treatment with oxidizing agents, such as hydrogen peroxide or peroxy acids, would likely lead to the formation of the corresponding sulfoxide (B87167) and, under stronger conditions, the sulfone.

Without specific experimental data for N-(2,3-dimethylcyclohexyl)thian-4-amine, any discussion remains speculative and based on the known reactivity of analogous structures. The generation of a scientifically accurate and informative article, complete with data tables and detailed research findings as requested, is contingent on the future publication of such studies.

Ring Functionalization and Derivatization Strategies

The thiane ring of this compound offers several avenues for functionalization and derivatization. These modifications can be broadly categorized into reactions involving the nitrogen atom of the amine and direct modifications of the heterocyclic ring.

N-Functionalization: The secondary amine nitrogen is a primary site for derivatization. Standard reactions for secondary amines, such as N-alkylation and N-acylation, can be employed to introduce a variety of substituents.

N-Alkylation: The introduction of an alkyl group onto the nitrogen atom can be achieved through reaction with alkyl halides. However, the direct alkylation of secondary amines can sometimes lead to over-alkylation, forming quaternary ammonium (B1175870) salts. Careful control of reaction conditions is necessary to achieve mono-alkylation. A common strategy to avoid this is reductive amination, where the amine is reacted with an aldehyde or ketone in the presence of a reducing agent. libretexts.org

N-Acylation: The amine can be readily acylated using acyl chlorides or anhydrides to form the corresponding amides. libretexts.org This reaction is typically robust and provides a straightforward method for introducing carbonyl-containing functional groups. These amide derivatives can exhibit different chemical and physical properties compared to the parent amine.

Thiane Ring Functionalization: Direct functionalization of the thiane ring is more challenging due to the relative inertness of the C-H bonds. However, strategies involving the activation of the ring or the use of highly reactive reagents can be envisioned.

α-Functionalization: Introduction of substituents at the carbon atoms adjacent to the sulfur (α-positions) could potentially be achieved through radical-based reactions or by deprotonation with a strong base to form an α-thio carbanion, followed by reaction with an electrophile. However, the feasibility of such reactions would depend on the stability of the intermediates formed.

Below is a table summarizing potential derivatization strategies for the thiane ring system:

| Reaction Type | Reagents and Conditions | Potential Products |

| N-Alkylation | Alkyl halide, base; or Aldehyde/Ketone, reducing agent | N-Alkyl-N-(2,3-dimethylcyclohexyl)thian-4-amine |

| N-Acylation | Acyl chloride or anhydride, base | N-Acyl-N-(2,3-dimethylcyclohexyl)thian-4-amine |

| S-Oxidation | Oxidizing agents (e.g., H₂O₂, m-CPBA) | This compound-1-oxide (sulfoxide) or 1,1-dioxide (sulfone) |

Investigation of Ring-Opening Reactions and Their Conditions

The thiane ring, a six-membered saturated heterocycle, is relatively stable compared to its smaller counterparts like thiiranes (three-membered) and thietanes (four-membered). However, under specific conditions, ring-opening reactions can be induced.

Acid-Catalyzed Ring-Opening: Strong acids can protonate the sulfur atom, forming a sulfonium (B1226848) ion. This activation can make the ring susceptible to nucleophilic attack, leading to cleavage of a C-S bond. The regioselectivity of the attack would depend on the nature of the nucleophile and the substitution pattern on the ring. For this compound, the presence of the bulky cyclohexylamino group might influence the site of nucleophilic attack. Lewis acids can also mediate the cleavage of C-O bonds in analogous cyclic ethers, suggesting a similar reactivity for thianes with appropriate Lewis acids. mdpi.comnih.gov

Reductive Cleavage: Treatment with strong reducing agents, such as lithium aluminum hydride in the presence of a Lewis acid, or dissolving metal reductions (e.g., sodium in liquid ammonia), could potentially lead to the reductive cleavage of the C-S bonds in the thiane ring.

| Reaction Type | Reagents and Conditions | Potential Outcome |

| Acid-Catalyzed Ring-Opening | Strong Brønsted or Lewis acids, nucleophile | Cleavage of a C-S bond to form an acyclic amino thiol derivative |

| Reductive Cleavage | Strong reducing agents (e.g., LiAlH₄/Lewis Acid, Na/NH₃) | Cleavage of C-S bonds to yield an acyclic amino alkane |

Reactivity of the 2,3-Dimethylcyclohexyl Moiety

The 2,3-dimethylcyclohexyl group introduces significant steric bulk and stereochemical complexity to the molecule. Its reactivity is primarily centered on the functionalization of the cyclohexane (B81311) ring and the stereochemical implications of reactions involving this chiral moiety.

Selective Functionalization of the Cyclohexane Ring

Direct and selective functionalization of the C-H bonds of the cyclohexane ring is a significant synthetic challenge. However, modern synthetic methods offer potential strategies.

Directed C-H Activation: The amine group can potentially act as a directing group to facilitate the functionalization of specific C-H bonds on the cyclohexane ring. nih.govrsc.org This approach often involves transition metal catalysts that coordinate to the directing group and activate a nearby C-H bond for subsequent reaction. The regioselectivity would be determined by the geometry of the metallacyclic intermediate.

Radical Functionalization: Free-radical reactions, such as those involving halogenation, can introduce functional groups onto the cyclohexane ring. However, these reactions often lack selectivity and can lead to a mixture of products.

Functionalization via Double Bond Formation: Dehydrogenation of the cyclohexane ring to introduce a double bond would provide a handle for a wider range of functionalization reactions, such as electrophilic additions.

Studies on Stereochemical Retention and Inversion in Reactions

The 2,3-dimethylcyclohexyl moiety exists as multiple stereoisomers (cis and trans, and their enantiomers). The stereochemistry of this group will have a profound impact on the reactivity and the stereochemical outcome of reactions at the nitrogen atom or the thiane ring.

Stereochemical Retention: In reactions where the chiral centers of the cyclohexane ring are not directly involved, the original stereochemistry is expected to be retained. For example, in N-acylation, the stereochemical integrity of the 2,3-dimethylcyclohexyl group should remain unchanged.

Stereochemical Inversion: Reactions that proceed through a mechanism involving the cleavage and formation of a bond at one of the chiral centers of the cyclohexane ring could potentially lead to an inversion of configuration at that center. For instance, an Sₙ2-type reaction at one of the methyl-bearing carbons, if a suitable leaving group were present, would proceed with inversion of stereochemistry.

The relative stability of the different conformers of the substituted cyclohexane ring will also play a crucial role in determining the accessibility of different reaction sites and the stereochemical outcome of reactions. The trans-isomer of 1,2-dimethylcyclohexane (B31226) is generally more stable than the cis-isomer because both methyl groups can occupy equatorial positions, minimizing steric strain. stereoelectronics.orgechemi.com This conformational preference will influence the approach of reagents and the stereoselectivity of reactions.

Mechanistic Studies of Key Transformations

Elucidating the mechanisms of key reactions involving this compound is essential for understanding and predicting its chemical behavior.

Elucidation of Reaction Mechanisms (e.g., nucleophilic addition, proton transfer steps)

Nucleophilic Addition: While the thiane ring itself does not have a site for direct nucleophilic addition in the same way a carbonyl group does, reactions involving the derivatization of the thiane ring can proceed through nucleophilic attack. For instance, if the sulfur atom is oxidized to a sulfonium salt, the ring carbons become more electrophilic and susceptible to nucleophilic attack, leading to ring-opening. Computational studies on analogous systems, such as nucleophilic attack on seleniranium intermediates, can provide insights into the energetics and pathways of such reactions. researchgate.net

Proton Transfer Steps: Proton transfer is a fundamental step in many reactions of amines. The basicity of the nitrogen atom in this compound will be influenced by the electronic properties of the thiane ring and the steric hindrance imposed by the 2,3-dimethylcyclohexyl group. The kinetics and thermodynamics of proton transfer can be studied to understand the acidity of the corresponding ammonium ion. In enzymatic reactions, proton transfer is often a key step, and studies on related systems have shown that tunneling can play a significant role. nih.gov The mechanism of proton transfer in reactions catalyzed by this amine or its derivatives would be crucial to understand its potential as an organocatalyst. Mechanistic investigations into related reactions, such as the Stetter reaction, have shown that proton transfer can be the first irreversible step in the catalytic cycle. nih.gov

The table below outlines key mechanistic steps that could be investigated for reactions involving this compound.

| Mechanistic Step | Description | Investigational Methods |

| Nucleophilic Addition | Attack of a nucleophile on an electrophilic center within the molecule (e.g., a derivatized thiane ring). | Kinetic studies, computational modeling (DFT), trapping of intermediates. |

| Proton Transfer | Transfer of a proton to or from the nitrogen atom or other basic/acidic sites in the molecule or its derivatives. | pKa measurements, kinetic isotope effect studies, computational modeling. |

Kinetic Studies and Reaction Rate Determination

Detailed kinetic studies specifically for this compound have not been reported. However, kinetic analysis of reactions involving structurally similar amines provides a framework for understanding how the rate of reactions involving this compound might be determined and what factors would influence it.

Rate = k[this compound][Electrophile]

Where 'k' is the rate constant. The determination of this rate constant would involve monitoring the concentration of reactants or products over time using techniques like spectroscopy (NMR, UV-Vis) or chromatography (GC, HPLC).

Hypothetical Reaction Rate Data

The following table illustrates hypothetical data for a kinetic experiment, demonstrating how reaction rates might change with reactant concentrations.

| Experiment | [this compound] (mol/L) | [Electrophile] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁴ |

| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁴ |

| 3 | 0.1 | 0.2 | 2.0 x 10⁻⁴ |

From this hypothetical data, doubling the concentration of either reactant doubles the initial rate, which is consistent with a first-order dependence on each reactant.

Factors that would be expected to influence the reaction rate include:

Steric Hindrance: The 2,3-dimethylcyclohexyl group is bulky and will sterically hinder the approach of reactants to the nitrogen atom. This would likely result in a lower rate constant compared to less hindered amines. The cis/trans stereochemistry of the methyl groups would also play a significant role.

Temperature: As with most chemical reactions, an increase in temperature would increase the reaction rate by providing more kinetic energy to the reacting molecules, as described by the Arrhenius equation.

Advanced Spectroscopic Characterization and Structural Elucidation of N 2,3 Dimethylcyclohexyl Thian 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy would be the primary method for elucidating the complex three-dimensional structure of N-(2,3-dimethylcyclohexyl)thian-4-amine, including the relative stereochemistry of the substituents on the cyclohexane (B81311) ring and the conformation of both the cyclohexane and thiane (B73995) rings.

¹H NMR: The proton NMR spectrum would be expected to be complex due to the multiple stereoisomers possible. Key regions would include the aliphatic protons on the cyclohexane and thiane rings, the methine protons at the points of substitution, and the methyl group protons. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, multiplet), and coupling constants (J) would provide initial information about the connectivity and local environment of the protons.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The chemical shifts would confirm the presence of methyl, methylene (B1212753), and methine carbons within the aliphatic rings. The number of signals could also give an initial indication of the molecule's symmetry.

Hypothetical ¹H NMR Data Table (Note: This table is for illustrative purposes only and does not represent actual experimental data.)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 3.0 - 3.2 | m | 1H | CH-N (Thiane Ring) |

| 2.5 - 2.8 | m | 4H | CH₂-S (Thiane Ring) |

| 1.0 - 2.2 | m | 11H | Cyclohexane & Thiane Ring Protons |

Hypothetical ¹³C NMR Data Table (Note: This table is for illustrative purposes only and does not represent actual experimental data.)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

|---|---|---|

| 55 - 60 | CH | C-N (Thiane Ring) |

| 45 - 50 | CH | C-N (Cyclohexane Ring) |

| 30 - 40 | CH₂ | Thiane & Cyclohexane Ring Carbons |

| 25 - 30 | CH | Substituted Cyclohexane Ring Carbons |

To resolve the complex overlapping signals and establish definitive structural and stereochemical assignments, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons within the cyclohexane and thiane rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon atom, enabling unambiguous assignment of the ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment would show correlations between protons and carbons that are two or three bonds away, providing crucial information for piecing together the entire molecular structure, including the connection between the cyclohexane and thiane rings via the nitrogen atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique would be critical for determining the stereochemistry. It identifies protons that are close in space, even if they are not directly bonded. Correlations in the NOESY spectrum would help establish the relative orientations (cis/trans) of the methyl groups on the cyclohexane ring and the preferred conformation of the entire molecule.

Both the cyclohexane and thiane rings are conformationally flexible. Dynamic NMR studies, involving recording spectra at variable temperatures, could provide insight into these dynamic processes. Such studies could reveal the energy barriers associated with ring-flipping in both the thiane and cyclohexane moieties and potentially identify the most stable chair or boat conformations.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the exact molecular weight and elemental formula and to gain further structural information through analysis of fragmentation patterns.

HRMS analysis would provide a highly accurate mass measurement of the molecular ion. This precise mass would be used to confirm the elemental composition and definitively establish the molecular formula as C₁₃H₂₅NS, distinguishing it from any other compounds with the same nominal mass.

Under techniques like Electron Ionization (EI), the molecule would fragment in a reproducible manner. Analyzing the mass-to-charge ratio (m/z) of these fragments would provide corroborating evidence for the proposed structure. Key fragmentation pathways would likely involve cleavage of the C-N bond, and characteristic losses from the cyclohexane and thiane rings, helping to confirm the identity of these structural units.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a cornerstone for identifying functional groups and obtaining a unique "molecular fingerprint." For this compound, these methods would reveal characteristic vibrations of its secondary amine, aliphatic C-H, C-N, and C-S bonds.

As a secondary amine, the most telling feature in its IR spectrum would be a single, weak to medium N-H stretching band, typically appearing in the 3350-3310 cm⁻¹ region. The absence of a second peak in this area would confirm it is not a primary amine, while the presence of this peak would rule out a tertiary amine structure. Another key indicator for the amine group is the N-H bending vibration, though it can sometimes be obscured by other signals.

The molecule's extensive aliphatic structure would be evidenced by strong C(sp³)-H stretching absorptions between 2960 and 2850 cm⁻¹. The C-N stretching vibration of the aliphatic amine is expected to produce a medium to weak band in the 1250–1020 cm⁻¹ range. The thiane ring contains C-S bonds, which typically exhibit weak stretching bands in the 700-600 cm⁻¹ region of the IR spectrum.

Raman spectroscopy would complement the IR data. While the N-H stretch is often weak in Raman, the C-H and C-C skeletal vibrations of the cyclohexane and thiane rings would produce strong signals, providing detailed information about the carbon framework. The C-S stretching and deformation modes of the thiane ring are also readily observable in Raman spectra.

Table 1: Predicted Vibrational Modes for this compound

| Functional Group/Bond | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) | Expected Intensity |

| N-H (Secondary Amine) | Stretching | 3350 - 3310 | 3350 - 3310 | Weak to Medium |

| C-H (Aliphatic) | Stretching | 2960 - 2850 | 2960 - 2850 | Strong |

| C-H | Bending/Scissoring | ~1470 - 1450 | ~1470 - 1450 | Medium |

| C-N (Aliphatic) | Stretching | 1250 - 1020 | 1250 - 1020 | Weak to Medium |

| C-S | Stretching | 700 - 600 | 700 - 600 | Weak (IR), Stronger (Raman) |

Electronic Absorption and Fluorescence Spectroscopy (UV-Vis)

This compound is a saturated aliphatic compound. Its primary chromophores—the parts of the molecule that absorb light—are the lone pairs of non-bonding electrons on the nitrogen and sulfur atoms. These electrons can undergo n→σ* (non-bonding to sigma antibonding) transitions. Such transitions typically require high energy and occur in the far-UV region, usually below 200 nm. Consequently, the compound is expected to be largely transparent in the standard UV-Vis range (200-800 nm) and would appear colorless.

The key electronic transitions would be associated with the secondary amine (-NH-) and the thioether (-S-) functionalities. The nitrogen lone pair can be excited to an antibonding sigma orbital, and similarly, one of the sulfur's lone pairs can undergo an analogous n→σ* transition. These absorptions are generally weak and occur at low wavelengths.

The spectral properties of this compound would be sensitive to changes in pH and solvent environment.

Protonation Effects: In an acidic medium, the lone pair of electrons on the nitrogen atom of the secondary amine would be protonated, forming a secondary ammonium (B1175870) ion (-NH₂⁺-). This protonation eliminates the n→σ* transition associated with the nitrogen lone pair. As a result, the weak absorption band corresponding to this transition would disappear or shift to a much shorter wavelength (a hypsochromic or blue shift). The sulfur atom is a much weaker base and would require a superacid to be protonated.

Solvent Polarity: The interaction of the molecule with solvents of varying polarity can also induce shifts in its absorption spectra, a phenomenon known as solvatochromism. For the n→σ* transitions, an increase in solvent polarity (e.g., moving from hexane (B92381) to ethanol) would be expected to cause a hypsochromic (blue) shift. This is because polar, protic solvents can stabilize the non-bonding electrons in the ground state through hydrogen bonding, thus increasing the energy gap to the excited state. While these shifts would likely be small and occur at low wavelengths, they could theoretically be measured.

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. If a suitable single crystal of this compound could be grown, this technique would provide a wealth of structural information.

The analysis would yield exact bond lengths, bond angles, and torsion angles for the entire molecule. This would confirm the connectivity of the 2,3-dimethylcyclohexyl group to the nitrogen atom and its attachment at the 4-position of the thiane ring. Furthermore, X-ray crystallography would unambiguously determine the stereochemistry of the molecule, including the relative configurations of the chiral centers on the cyclohexane ring (at carbons 1, 2, and 3) and the thiane ring (at carbon 4). For a chiral compound, analysis using anomalous dispersion could also establish the absolute configuration. The crystal packing, stabilized by intermolecular forces like hydrogen bonds (involving the N-H group) and van der Waals interactions, would also be elucidated.

Conformational Analysis and Stereochemical Assignment

Both the cyclohexane and thiane rings are six-membered rings that predominantly adopt a stable chair conformation to minimize angular and torsional strain.

Cyclohexane Ring: The 2,3-dimethylcyclohexyl group can exist in several diastereomeric forms (e.g., cis or trans relative positioning of the methyl groups). For each diastereomer, the cyclohexane ring will undergo a "ring flip" between two chair conformations. The energetically preferred conformation will be the one that minimizes steric hindrance by placing the bulky substituents in equatorial positions. The N-thian-4-amine group, being a large substituent, would have a strong preference for the equatorial position. The two methyl groups would also favor equatorial positions to avoid 1,3-diaxial interactions, which are sterically unfavorable. The final, most stable conformation would be a balance of these preferences.

Thiane Ring: The thiane ring also adopts a chair conformation. The C-S bond is longer than a C-C bond, which slightly flattens the chair compared to cyclohexane. In this compound, the bulky N-(2,3-dimethylcyclohexyl) group attached to the amine at the C4 position would strongly favor an equatorial orientation on the thiane ring to avoid steric clashes with the axial hydrogens.

Determination of Relative and Absolute Stereochemistry of Chiral Centers

The unequivocal assignment of both the relative and absolute stereochemistry of chiral centers is a critical step in the characterization of complex molecules such as this compound. This compound possesses multiple stereocenters, leading to a variety of possible diastereomers and enantiomers. The stereocenters are located at C-2 and C-3 of the dimethylcyclohexyl ring and C-4 of the thian ring. The determination of the spatial arrangement of the substituents around these centers requires a combination of advanced spectroscopic and analytical techniques. The primary methods for this elucidation include Nuclear Magnetic Resonance (NMR) spectroscopy for relative stereochemistry, and X-ray crystallography or Vibrational Circular Dichroism (VCD) for absolute stereochemistry.

Relative Stereochemistry Determination via Nuclear Overhauser Effect (NOE) Spectroscopy

The relative orientation of the methyl groups on the cyclohexane ring and the spatial relationship between the cyclohexane and thian moieties can be determined using two-dimensional NMR experiments, particularly Nuclear Overhauser Effect Spectroscopy (NOESY) or its one-dimensional equivalent. The NOE is a phenomenon where the transfer of nuclear spin polarization from one atomic nucleus to another occurs through space. This effect is highly dependent on the internuclear distance, being proportional to the inverse sixth power of the distance (1/r⁶), making it effective for identifying protons that are in close spatial proximity (typically < 5 Å).

For this compound, a 2D NOESY experiment would reveal correlations between specific protons, allowing for the deduction of their relative orientations (e.g., cis or trans). For instance, in a cis-2,3-dimethylcyclohexyl isomer, a distinct NOE correlation would be expected between the protons of the two methyl groups. Conversely, in a trans isomer, such a correlation would be absent or significantly weaker.

A hypothetical table of key NOE correlations for a specific diastereomer is presented below to illustrate the expected research findings.

| Irradiated Proton(s) | Observed NOE Correlation | Inferred Spatial Relationship |

|---|---|---|

| C2-CH₃ | C3-CH₃ | cis-relationship between the two methyl groups. |

| H-4 (thian) | H-2 (cyclohexyl) | Proximity between the thian and cyclohexyl rings at these positions. |

| H-2 (cyclohexyl, axial) | H-6 (cyclohexyl, axial) | Confirms 1,3-diaxial relationship, characteristic of a chair conformation. |

| C3-CH₃ | H-4 (thian) | Indicates a specific rotational preference (conformer) of the N-C bond. |

Absolute Stereochemistry Determination

Once the relative stereochemistry of a diastereomer is established, the next crucial step is to determine its absolute configuration (e.g., R/S designation for each chiral center). This cannot be achieved by conventional NMR.

Single-Crystal X-ray Crystallography : This is considered the definitive method for determining the absolute configuration of a molecule, provided that a suitable single crystal can be grown. researchgate.net The technique involves diffracting X-rays off the crystal lattice, which provides a detailed three-dimensional electron density map of the molecule. youtube.com From this map, the precise spatial arrangement of every atom can be determined. For chiral molecules crystallizing in a non-centrosymmetric space group, anomalous dispersion effects, often requiring the use of specific X-ray wavelengths (e.g., Cu Kα radiation), can be used to unambiguously determine the absolute stereochemistry. researchgate.net The result is a complete structural elucidation, including bond lengths, bond angles, and the absolute configuration of all stereocenters.

Vibrational Circular Dichroism (VCD) Spectroscopy : VCD is a powerful chiroptical technique for determining the absolute configuration of chiral molecules in solution, making it an excellent alternative when suitable crystals for X-ray analysis cannot be obtained. americanlaboratory.com The method measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. acs.org The resulting VCD spectrum is a unique fingerprint of the molecule's absolute configuration and conformation in solution.

The process involves comparing the experimental VCD spectrum with theoretical spectra calculated for one of the enantiomers (e.g., the (2R, 3S, 4R) configuration) using quantum mechanical methods, such as Density Functional Theory (DFT). americanlaboratory.com A good match between the experimental spectrum and the calculated spectrum for a specific enantiomer confirms the absolute configuration of the sample. If the experimental spectrum is a mirror image of the calculated one, the absolute configuration is assigned to the opposite enantiomer. americanlaboratory.com

A representative data table comparing experimental VCD data with calculated data for a hypothetical enantiomer is shown below.

| Wavenumber (cm⁻¹) | Experimental VCD Sign | Calculated VCD Sign for (2R, 3S, 4R)-isomer | Conclusion |

|---|---|---|---|

| 1450 | + | + | Match |

| 1375 | - | - | Match |

| 1290 | + | + | Match |

| 1120 | - | - | Match |

By systematically applying these methods, the complete stereochemical profile of this compound can be rigorously established. NOE experiments first define the relative arrangement of substituents, separating the possible diastereomers. Subsequently, VCD or single-crystal X-ray crystallography provides the definitive assignment of the absolute configuration for each chiral center.

Computational and Theoretical Chemistry Studies of N 2,3 Dimethylcyclohexyl Thian 4 Amine

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the electronic structure and energetic properties of molecules. These methods provide a foundational understanding of a molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) for Electronic Structure, Molecular Orbital Analysis, Stability, and Reaction Energetics

Density Functional Theory (DFT) is a robust computational method for investigating the electronic properties of molecules. For a molecule like N-(2,3-dimethylcyclohexyl)thian-4-amine, DFT calculations, often using a functional such as B3LYP with a basis set like 6-31G*, would provide deep insights into its electronic landscape.

Electronic Structure and Stability: The electronic structure analysis would reveal the distribution of electron density across the molecule. The nitrogen and sulfur atoms, being heteroatoms, would exhibit regions of higher electron density, influencing the molecule's polarity and intermolecular interactions. The stability of the molecule can be inferred from its total electronic energy. Different stereoisomers of the 2,3-dimethylcyclohexyl group would lead to distinct energy levels, allowing for the determination of the most stable isomeric forms.

Molecular Orbital Analysis: A key aspect of DFT is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is indicative of the molecule's ability to donate electrons, while the LUMO represents its capacity to accept electrons. For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amine group, reflecting its basic and nucleophilic character. The LUMO would likely be distributed more broadly across the molecule, particularly over the C-N and C-S bonds. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Reaction Energetics: DFT is also employed to calculate the energetics of potential reactions involving this compound. This includes determining the transition state energies and activation barriers for various chemical transformations. For instance, the energetics of N-alkylation, N-acylation, or oxidation at the sulfur atom could be modeled to predict the feasibility and pathways of these reactions.

| Calculated Property | Predicted Value/Characteristic | Significance |

| HOMO Energy | Localized on the amine nitrogen | Indicates the site of nucleophilic attack |

| LUMO Energy | Distributed across the thian ring | Indicates susceptibility to electrophilic attack |

| HOMO-LUMO Gap | Moderate | Suggests reasonable chemical stability |

| Dipole Moment | Non-zero | Indicates a polar molecule |

Computational Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which are invaluable for the characterization of new compounds.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are highly valuable. By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted. These predicted spectra can then be compared with experimental data to confirm the structure of the synthesized molecule, including the stereochemistry of the dimethylcyclohexyl moiety.

Vibrational Frequencies: The infrared (IR) and Raman spectra of this compound can be simulated by calculating its vibrational frequencies. Specific vibrational modes, such as the N-H stretch of the secondary amine, the C-N stretching, and the C-S stretching of the thian ring, would appear at characteristic frequencies. These theoretical spectra aid in the interpretation of experimental vibrational spectra.

UV-Vis Transitions: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding UV-Vis absorption spectrum. For a saturated molecule like this compound, significant electronic transitions are expected to occur in the far-UV region, as it lacks extensive chromophores.

| Spectroscopic Parameter | Predicted Range/Characteristic | Structural Information Provided |

| ¹H NMR Chemical Shift (N-H) | 1.0 - 3.0 ppm | Confirms the presence of the secondary amine |

| ¹³C NMR Chemical Shift (C-S) | 25 - 40 ppm | Characterizes the thian ring |

| IR Vibrational Frequency (N-H stretch) | 3300 - 3500 cm⁻¹ | Identifies the secondary amine group |

| UV-Vis λmax | < 220 nm | Indicates the absence of major chromophores |

Protonation State Modeling and Theoretical Basicity Prediction

The basicity of the amine group is a fundamental chemical property of this compound. Computational methods can predict the proton affinity (PA) and gas-phase basicity (GB) of the molecule. The pKa value in a solvent can also be estimated using continuum solvation models. researchgate.net

The theoretical basicity is determined by calculating the energy change associated with the protonation of the nitrogen atom. The presence of the electron-donating alkyl groups (the dimethylcyclohexyl and thian rings) is expected to increase the electron density on the nitrogen atom, making it more basic than ammonia (B1221849). libretexts.orgchemistrysteps.com The steric hindrance around the nitrogen atom, influenced by the conformation of the dimethylcyclohexyl group, would also play a role in its accessibility to a proton, thereby affecting its basicity. quora.com Comparing the calculated pKa value with that of similar amines provides a quantitative measure of its base strength. masterorganicchemistry.com

Molecular Mechanics and Molecular Dynamics Simulations

While quantum chemical calculations provide detailed electronic information, molecular mechanics and molecular dynamics simulations are essential for understanding the conformational landscape and dynamic behavior of flexible molecules like this compound.

Conformational Search and Energy Minimization for Global and Local Minima

The presence of two fused ring systems and multiple stereocenters results in a complex conformational space for this compound. A systematic conformational search using molecular mechanics force fields (e.g., MMFF94 or AMBER) would be necessary to identify all possible low-energy conformations.

This process involves rotating the rotatable bonds and exploring the different chair and boat conformations of the cyclohexane (B81311) and thian rings. Each identified conformation is then subjected to energy minimization to find the nearest local energy minimum. The energies of all local minima are compared to identify the global minimum energy conformation, which represents the most stable structure of the molecule. The relative energies of other low-energy conformers determine their population at a given temperature.

Elucidation of Dynamic Behavior and Interconversion Pathways of Conformers

Molecular dynamics (MD) simulations can provide a detailed picture of the dynamic behavior of this compound over time. researchgate.net By simulating the motion of the atoms at a given temperature, MD can reveal how the molecule transitions between different conformational states.

Reaction Pathway Exploration and Transition State Analysis of this compound

The intricate details of chemical reactions involving this compound can be meticulously mapped out using computational chemistry. This approach allows for a deep understanding of the reaction mechanisms, including the identification of transient species and the energetic landscape of the reaction.

Computational Elucidation of Complex Reaction Mechanisms

The exploration of reaction pathways for this compound would likely employ quantum mechanical methods, such as Density Functional Theory (DFT) and ab initio calculations. These methods provide a robust framework for investigating the potential energy surface of a given reaction, thereby identifying the most probable routes from reactants to products. For a molecule with the structural complexity of this compound, which features both a substituted cyclohexane ring and a sulfur-containing heterocycle, a variety of reactions could be computationally explored.

One such reaction could be its nucleophilic substitution at the nitrogen atom. Computational models would be constructed to simulate the approach of an electrophile to the amine. By systematically varying the geometric parameters, a potential energy surface can be mapped. Stationary points on this surface, corresponding to reactants, intermediates, transition states, and products, are then located and characterized. Advanced computational techniques, such as the synchronous transit-guided quasi-Newton (QST2) method, are instrumental in locating the transition state structures. ucsb.edu

Furthermore, Intrinsic Reaction Coordinate (IRC) calculations would be performed to confirm that the identified transition states indeed connect the reactants and products along the lowest energy path. acs.org This provides a detailed, step-by-step visualization of the atomic rearrangements that occur during the chemical transformation. For instance, in a hypothetical reaction with an alkyl halide, IRC calculations would illustrate the progressive formation of the new carbon-nitrogen bond and the cleavage of the carbon-halogen bond.

Prediction of Barrier Heights and Reaction Rate Constants

A critical aspect of understanding reaction mechanisms is the quantitative assessment of reaction kinetics. Computational chemistry provides the tools to predict the energy barriers (activation energies) and, subsequently, the reaction rate constants. The height of the energy barrier, which is the energy difference between the reactants and the transition state, is a key determinant of the reaction rate.

Transition State Theory (TST) is a fundamental framework used to calculate rate constants from the properties of the reactants and the transition state. acs.org For more complex reactions where the transition state might be less defined or where quantum mechanical tunneling could play a role, more sophisticated theories like Canonical Variational Theory (CVT) may be employed. acs.org

Below is a hypothetical data table illustrating the kind of results that could be obtained from a computational study of the nucleophilic substitution of this compound with methyl iodide, comparing different computational methods.

| Computational Method | Basis Set | Activation Energy (kcal/mol) | Rate Constant (s⁻¹) at 298 K |

|---|---|---|---|

| B3LYP | 6-31G(d) | 15.2 | 2.5 x 10⁻³ |

| MP2 | 6-311+G(d,p) | 14.8 | 3.1 x 10⁻³ |

| CCSD(T) | aug-cc-pVTZ | 14.5 | 3.9 x 10⁻³ |

Theoretical Frameworks for Quantitative Structure-Property Relationships

Quantitative Structure-Property Relationship (QSPR) models are powerful tools in computational chemistry that aim to correlate the structural or physicochemical properties of molecules with their activities or properties. researchgate.net For this compound, QSPR models could be developed to predict its reactivity, stability, and other relevant chemical characteristics.

Exploration of Molecular Descriptors and Their Correlation with Chemical Reactivity

The foundation of any QSPR model is the selection of appropriate molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and properties. For this compound, a range of descriptors would be calculated to capture its electronic, steric, and topological features.

Electronic Descriptors: These describe the electronic distribution within the molecule and are crucial for predicting reactivity. Examples include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, dipole moment, and atomic charges on the nitrogen and sulfur atoms. researchgate.net A smaller HOMO-LUMO gap, for instance, often suggests higher reactivity. researchgate.net

Steric Descriptors: These relate to the three-dimensional shape and size of the molecule. For a substituted cyclohexane derivative, steric hindrance around the amine group would be a significant factor in its reactivity. Descriptors such as molecular volume, surface area, and specific conformational indices would be relevant.

Topological Descriptors: These are derived from the two-dimensional representation of the molecule and describe the connectivity of its atoms. Wiener index and Kier & Hall connectivity indices are examples that can be correlated with various physical properties.

Once a comprehensive set of descriptors is generated, statistical methods like multiple linear regression, partial least squares, or machine learning algorithms are used to build a mathematical model that correlates these descriptors with a specific property, such as chemical reactivity in a particular reaction. nih.gov

Predictive Models for Chemical Stability and Transformation Pathways

Computational models can also be developed to predict the chemical stability of this compound and its likely transformation pathways under various conditions. The stability of a molecule can be assessed by calculating thermodynamic parameters such as its heat of formation and Gibbs free energy.

Furthermore, the stability of the sulfur-containing thian ring can be investigated by calculating metrics like the second-order energy difference (Δ²E) and fragmentation energy. rsc.org These calculations can help predict the likelihood of ring-opening reactions or other degradation pathways.

Predictive models for transformation pathways can be built by systematically exploring potential reactions the molecule might undergo, such as oxidation at the sulfur or nitrogen atoms, or elimination reactions involving the cyclohexyl ring. By calculating the activation energies for these different pathways, a reactivity map can be constructed, indicating the most favorable transformation routes under specific conditions.

The following interactive data table presents a hypothetical set of molecular descriptors for this compound that could be used in a QSPR model to predict its chemical stability, represented here by a hypothetical stability index.

| Molecular Descriptor | Value | Correlation with Stability Index |

|---|---|---|

| HOMO-LUMO Gap (eV) | 5.8 | Positive |

| Dipole Moment (Debye) | 1.9 | Negative |

| Molecular Volume (ų) | 210.5 | Positive |

| Charge on Nitrogen Atom (e) | -0.45 | Negative |

| Fragmentation Energy (kcal/mol) | 85.2 | Positive |

Research on this compound Remains Undisclosed in Publicly Available Scientific Literature

Despite a thorough search of publicly accessible scientific databases and research publications, no specific information is currently available regarding the advanced research applications and methodological contributions of the chemical compound this compound.

While the requested article outline focuses on established and significant areas of chemical research, including asymmetric synthesis and the development of novel catalytic systems, there is no documented evidence to suggest that this compound has been utilized or investigated in these contexts. The compound does not appear in prominent chemical supplier catalogs or research-focused chemical databases, indicating it may be a novel or highly specialized molecule that has not yet been the subject of published studies.

Therefore, it is not possible to provide a scientifically accurate article on this compound that addresses its potential as a chiral auxiliary, its role as a key building block, or its use in the development of new catalytic systems, as requested.

For context, the fields mentioned in the proposed outline are critical areas of modern chemical synthesis:

Chiral Auxiliaries in Asymmetric Synthesis: These are chiral compounds that are temporarily incorporated into a synthetic process to control the stereochemical outcome of a reaction, leading to the desired enantiomer or diastereomer of a target molecule.

Key Building Blocks for Complex Molecular Architectures: This refers to versatile molecules that serve as foundational components for the synthesis of more intricate and often biologically active compounds.

Novel Catalytic Systems: The development of new catalysts is a constant pursuit in chemistry to enable more efficient, selective, and environmentally friendly chemical transformations.

While these are active areas of research, the specific compound this compound has not been publicly documented in connection with them. Future research may explore the properties and potential applications of this and other novel chemical entities.

Q & A

Basic: What are the common synthetic routes for N-(2,3-dimethylcyclohexyl)thian-4-amine, and what reaction conditions are critical for achieving high yield and purity?

Methodological Answer:

The synthesis typically involves nucleophilic substitution reactions between substituted cyclohexylamines and thian-4-amine derivatives. Key steps include:

- Reactants: Use of 2,3-dimethylcyclohexylamine and thian-4-one or thian-4-amine precursors.

- Reaction Conditions: A base (e.g., NaOH or K₂CO₃) in polar aprotic solvents (e.g., DMF or acetonitrile) at controlled temperatures (60–80°C) to optimize nucleophilic attack and minimize side reactions .

- Purification: Column chromatography or recrystallization to isolate the product, with yields improved by slow cooling of the reaction mixture .

Basic: How does the structural configuration of this compound influence its biological activity, particularly in receptor binding studies?

Methodological Answer:

The 2,3-dimethylcyclohexyl group introduces steric hindrance, which modulates binding affinity to neurological targets (e.g., serotonin and dopamine receptors). Key structural factors:

- Stereochemistry: The cyclohexyl group’s chair conformation affects spatial compatibility with receptor pockets.

- Thian-4-amine Core: The sulfur atom enhances electron density, promoting π-π stacking or hydrogen bonding with aromatic residues in receptors.

Experimental validation via competitive binding assays using radiolabeled ligands is recommended to quantify affinity .

Advanced: What methodological approaches are recommended for resolving contradictions in reported biological activities of this compound across different studies?

Methodological Answer:

Contradictions often arise from variations in assay conditions or structural analogs. Strategies include:

- Cross-Study Validation: Replicate experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C).

- Structural Analog Comparison: Test derivatives (e.g., halogen-substituted or methyl-modified analogs) to isolate functional group contributions .

- Meta-Analysis: Use statistical tools (e.g., ANOVA) to identify confounding variables (e.g., solvent effects) .

Advanced: How can computational modeling be integrated with experimental data to predict the binding affinity of this compound to neurological targets?

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to simulate ligand-receptor interactions, focusing on key residues (e.g., Ser-193 in serotonin receptors).

- Molecular Dynamics (MD): Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability.

- Free Energy Calculations: Apply MM-PBSA/GBSA to quantify binding free energy, correlating results with in vitro IC₅₀ values .

Basic: What spectroscopic techniques (e.g., NMR, IR) are essential for characterizing the purity and structural integrity of this compound?

Methodological Answer:

- ¹H/¹³C NMR: Assign peaks to confirm substituent positions (e.g., dimethylcyclohexyl protons at δ 1.2–1.8 ppm; thian-4-amine protons at δ 3.0–3.5 ppm) .

- IR Spectroscopy: Identify amine N-H stretches (~3300 cm⁻¹) and C-S vibrations (~700 cm⁻¹).

- HPLC-MS: Ensure >95% purity and verify molecular weight (e.g., m/z 254.2 for [M+H]⁺) .

Advanced: What strategies optimize the regioselectivity in derivatization reactions involving the thian-4-amine core of this compound?

Methodological Answer:

- Directing Groups: Introduce temporary protecting groups (e.g., Boc on the amine) to steer electrophilic attacks to the sulfur-adjacent position.

- Solvent Effects: Use polar solvents (e.g., DMSO) to stabilize transition states favoring para-substitution on the thian ring .

- Catalysis: Employ Pd/Cu catalysts for cross-coupling reactions at specific sites .

Basic: What in vitro assays are suitable for preliminary evaluation of the neuropharmacological potential of this compound?

Methodological Answer:

- Radioligand Binding Assays: Screen against serotonin (5-HT₂A) and dopamine (D₂) receptors using [³H]-ketanserin or [³H]-spiperone.

- Functional Assays: Measure cAMP accumulation or calcium flux in transfected HEK293 cells .

- Toxicity Screening: Use MTT assays in neuronal cell lines (e.g., SH-SY5Y) to assess IC₅₀ values .

Advanced: How do steric effects from the 2,3-dimethylcyclohexyl group affect the compound's pharmacokinetic properties, and what experimental models validate these effects?

Methodological Answer:

- Steric Hindrance: The dimethyl groups reduce metabolic oxidation by CYP450 enzymes, prolonging half-life.

- Experimental Validation:

Basic: What are the key considerations for designing stability studies of this compound under varying pH and temperature conditions?

Methodological Answer:

- Accelerated Stability Testing: Store samples at 40°C/75% RH for 1–3 months, monitoring degradation via HPLC.

- pH Stability: Assess hydrolysis in buffers (pH 1–10), noting amine protonation states and thian ring reactivity.

- Light Sensitivity: Conduct ICH-compliant photostability tests using a xenon lamp .

Advanced: How can structure-activity relationship (SAR) studies be systematically conducted to identify critical functional groups in this compound derivatives?

Methodological Answer:

- Analog Synthesis: Prepare derivatives with modified substituents (e.g., halogens, methyl groups) on the cyclohexyl or thian rings.

- Biological Testing: Compare IC₅₀ values across analogs in receptor binding and functional assays.

- QSAR Modeling: Use partial least squares (PLS) regression to correlate substituent electronic/steric parameters (e.g., Hammett σ, Taft Eₛ) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products